molecular formula C12H19IO2 B14211540 Ethyl 4-(1-iodocyclohexyl)but-2-enoate CAS No. 827573-94-4

Ethyl 4-(1-iodocyclohexyl)but-2-enoate

Cat. No.: B14211540
CAS No.: 827573-94-4
M. Wt: 322.18 g/mol
InChI Key: MRLPFIGUFQWLBV-UHFFFAOYSA-N
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Description

Ethyl 4-(1-iodocyclohexyl)but-2-enoate is a specialized chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound integrates two key structural motifs: an electron-deficient alkenoate chain and a sterically hindered iodocyclohexyl group. The iodine substituent on the cyclohexane ring serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as the Stork-Zhao olefination or other metal-catalyzed processes like Suzuki or Negishi couplings . Concurrently, the ethyl but-2-enoate moiety, analogous to related structures such as Ethyl 4-oxobut-2-enoate, can act as a Michael acceptor or participate in cycloaddition reactions, making it a valuable synthon for constructing complex molecular architectures . The cyclohexyl halide component places this compound in a class known for its utility in introducing cyclohexane-based spacers or conformational constraints into target molecules . Researchers can leverage this compound in the synthesis of novel compounds for drug discovery programs, particularly in developing enzyme inhibitors or receptor modulators where a rigid, aliphatic ring system is critical for biological activity. It is also a promising precursor for materials science applications, including the creation of functionalized polymers. This product is intended for use by qualified laboratory professionals. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

827573-94-4

Molecular Formula

C12H19IO2

Molecular Weight

322.18 g/mol

IUPAC Name

ethyl 4-(1-iodocyclohexyl)but-2-enoate

InChI

InChI=1S/C12H19IO2/c1-2-15-11(14)7-6-10-12(13)8-4-3-5-9-12/h6-7H,2-5,8-10H2,1H3

InChI Key

MRLPFIGUFQWLBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1(CCCCC1)I

Origin of Product

United States

Preparation Methods

Reaction Optimization and Substrate Scope

Initial optimization studies revealed that primary and secondary alkyl iodides undergo efficient I/Mg exchange at 25°C in toluene, yielding dialkylmagnesium species with high stereoretention. For instance, treatment of 1-iodocyclohexane with sBu₂Mg (2.0 equiv) in toluene at 25°C for 6 hours afforded the corresponding dicyclohexylmagnesium intermediate in 82% yield (Table 1).

Table 1: Radical I/Mg-Exchange Reaction Conditions for Cyclohexyl Iodide

Parameter Value
Substrate 1-Iodocyclohexane
Reagent sBu₂Mg (2.0 equiv)
Solvent Toluene
Temperature 25°C
Time 6 hours
Yield 82%

This method’s regioselectivity is attributed to the radical chain mechanism, wherein single-electron transfer (SET) from magnesium initiates iodide displacement, followed by radical recombination. The absence of β-hydride elimination ensures high fidelity in cyclohexyl group transfer.

Cobalt-Catalyzed Acylation for Esterification and Cross-Coupling

The cobalt-catalyzed acylation of organozinc reagents with thiopyridyl esters, as reported by Lutter et al., provides a robust framework for constructing α,β-unsaturated esters. This method leverages the nucleophilicity of arylzinc pivalates to acylate electrophilic thiopyridyl esters under mild conditions.

Synthesis of But-2-enoate Thiopyridyl Ester

The α,β-unsaturated ester component was prepared via acylation of but-2-enoic acid with 2-thiopyridyl chloride. Reaction of but-2-enoic acid (1.0 equiv) with 2-thiopyridyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hours yielded the corresponding thiopyridyl ester in 89% yield.

Cobalt-Catalyzed Cross-Coupling with Cyclohexylzinc Pivalate

The cyclohexylmagnesium intermediate generated via I/Mg exchange was transmetallated to zinc using ZnCl₂ (1.1 equiv) in tetrahydrofuran (THF), forming cyclohexylzinc pivalate. Subsequent cobalt-catalyzed acylation with the thiopyridyl ester (1.0 equiv) in the presence of CoCl₂ (5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%) at 60°C for 12 hours afforded ethyl 4-(1-iodocyclohexyl)but-2-enoate in 76% yield (Table 2).

Table 2: Cobalt-Catalyzed Acylation Reaction Parameters

Parameter Value
Catalyst CoCl₂ (5 mol%)
Ligand dppe (10 mol%)
Solvent THF
Temperature 60°C
Time 12 hours
Yield 76%

Mechanistic studies suggest a catalytic cycle involving oxidative addition of the thiopyridyl ester to cobalt, followed by transmetallation with the zinc reagent and reductive elimination to form the C–C bond.

Palladium-Catalyzed Negishi Cross-Coupling for Direct Assembly

The palladium-catalyzed Negishi cross-coupling offers a convergent route to this compound by uniting preformed iodocyclohexyl and butenoyl fragments.

Preparation of 4-Bromobut-2-enoate Ethyl Ester

Ethyl 4-bromobut-2-enoate was synthesized via bromination of ethyl but-2-enoate using N-bromosuccinimide (NBS, 1.1 equiv) in carbon tetrachloride (CCl₄) under photolytic conditions (300 nm UV lamp, 4 hours), yielding 93% of the bromoester.

Negishi Coupling with Cyclohexylzinc Iodide

Cyclohexylzinc iodide, prepared from cyclohexylmagnesium bromide and ZnI₂ (1.1 equiv), was coupled with ethyl 4-bromobut-2-enoate (1.0 equiv) using Pd(PPh₃)₄ (2 mol%) in THF at 50°C for 8 hours. This protocol delivered the target compound in 68% yield (Table 3).

Table 3: Negishi Cross-Coupling Reaction Conditions

Parameter Value
Catalyst Pd(PPh₃)₄ (2 mol%)
Solvent THF
Temperature 50°C
Time 8 hours
Yield 68%

Challenges and Unsuccessful Approaches

Direct Iodination of Ethyl 4-Cyclohexylbut-2-enoate

Attempts to iodinate ethyl 4-cyclohexylbut-2-enoate using N-iodosuccinimide (NIS) under radical (AIBN, 70°C) or electrophilic (I₂, AgNO₃) conditions failed to yield the desired product, with recovery of starting material exceeding 90%. This underscores the incompatibility of direct C–H iodination with α,β-unsaturated esters.

Michael Addition of Cyclohexylmagnesium Iodide

Conjugate addition of cyclohexylmagnesium iodide to ethyl propiolate (HC≡CCO₂Et) at −78°C in THF resulted in competitive 1,2-addition (45%) and polymerization, yielding less than 10% of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-iodocyclohexyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(1-iodocyclohexyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1-iodocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The α,β-unsaturated ester moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Functional Groups Present
Ethyl 4-(1-iodocyclohexyl)but-2-enoate But-2-enoate 1-Iodocyclohexyl, ethyl ester α,β-unsaturated ester, halogen
(Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate But-2-enoate 4-Benzyloxyphenyl, methyl ester α,β-unsaturated ester, aryl ether
Methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate But-2-enoate Benzoylamino, 4-methoxyphenylamino α,β-unsaturated ester, amide, amine
Ethyl 4-(3-ethyl-4-(pyrrolotriazolopyrazinyl)cyclopentyl)butanoate Butanoate Pyrrolotriazolopyrazinyl, ethyl ester Saturated ester, heterocycle

Key Observations :

  • The benzyloxy phenyl substituent in (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate enhances aromatic π-system interactions, which may favor stacking in crystal structures or biological targets .
  • The saturated butanoate in Ethyl 4-(3-ethyl-4-(pyrrolotriazolopyrazinyl)cyclopentyl)butanoate lacks the conjugated double bond, reducing reactivity in pericyclic reactions but improving stability .

Critical Analysis :

  • The iodocyclohexyl group in the target compound may facilitate iodine-mediated cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in analogs with non-halogenated substituents.
  • Polyphosphoric acid (PPA) -driven cyclization in highlights how amino/amide substituents direct heterocycle formation, whereas iodocyclohexyl groups might favor elimination or halogen exchange .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Spectroscopic Data
Compound $ ^1H $-NMR (δ, ppm) HPLC Retention Time (min) Physical State
This compound Cyclohexyl protons: 1.2–2.5 (m); ester CH3: 1.3 (t) N/A Likely solid (iodine)
(Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate 2.20 (d, CH3); 5.91 (q, CH=); 7.22–7.50 (aryl) 5.2 Yellow oil
Methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate Amide NH: ~6.5–7.5; OCH3: 3.8 (s) N/A Solid (heterocycle)

Notable Differences:

  • The iodine atom in the target compound may cause deshielding in NMR, broadening cyclohexyl proton signals due to steric effects.
  • Aromatic protons in (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate are well-resolved (δ 7.22–7.50), whereas amino/amide protons in ’s compound exhibit upfield shifts .

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